2,6-Dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,6-Dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione is a chemical compound with the molecular formula C6Cl2F2O2. It is also known by its IUPAC name, 2,6-dichloro-3,5-difluorobenzo-1,4-quinone . This compound is a derivative of benzoquinone and is characterized by the presence of chlorine and fluorine atoms on the cyclohexa-2,5-diene-1,4-dione ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione typically involves the chlorination and fluorination of benzoquinone derivatives. One common method involves the reaction of 2,6-dichlorobenzoquinone with fluorinating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in solid form .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives.
Scientific Research Applications
2,6-Dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione involves its interaction with biological molecules. It can act as an electron acceptor, participating in redox reactions within cells. The compound may target specific enzymes and proteins, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-1,4-benzoquinone
- 2,5-Dichloro-1,4-benzoquinone
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone
- 2,6-Di-tert-butyl-1,4-benzoquinone
Uniqueness
2,6-Dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione is unique due to the presence of both chlorine and fluorine atoms on the benzoquinone ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2,6-dichloro-3,5-difluorocyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl2F2O2/c7-1-3(9)6(12)4(10)2(8)5(1)11 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQCAJNJSQGENA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)F)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl2F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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